Sch-51866
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Overview
Description
SCH51866 is a small molecule drug that functions as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 1 and phosphodiesterase 5. It has shown potential in various therapeutic areas, particularly in cardiovascular diseases. The compound has a molecular formula of C19H18F3N5O and a molecular weight of 389.37 g/mol .
Preparation Methods
The synthesis of SCH51866 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
SCH51866 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SCH51866 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of phosphodiesterase enzymes.
Biology: The compound is used to investigate the role of phosphodiesterase enzymes in cellular processes.
Medicine: SCH51866 has shown potential in the treatment of cardiovascular diseases by inhibiting phosphodiesterase enzymes, which play a role in regulating blood flow and vascular tone.
Industry: The compound is used in the development of new therapeutic agents targeting phosphodiesterase enzymes
Mechanism of Action
SCH51866 exerts its effects by inhibiting phosphodiesterase 1 and phosphodiesterase 5 enzymes. These enzymes are involved in the breakdown of cyclic nucleotides, such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting these enzymes, SCH51866 increases the levels of cyclic nucleotides, leading to various physiological effects, including vasodilation and improved blood flow .
Comparison with Similar Compounds
SCH51866 is compared with other phosphodiesterase inhibitors, such as:
Properties
CAS No. |
167298-74-0 |
---|---|
Molecular Formula |
C19H18F3N5O |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(11S,15R)-8-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one |
InChI |
InChI=1S/C19H18F3N5O/c1-26-17(28)15-16(27-13-4-2-3-12(13)23-18(26)27)25-14(24-15)9-10-5-7-11(8-6-10)19(20,21)22/h5-8,12-13H,2-4,9H2,1H3,(H,24,25)/t12-,13+/m0/s1 |
InChI Key |
JOSMPBVYYKRYLG-QWHCGFSZSA-N |
Isomeric SMILES |
CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=N[C@@H]5[C@H]4CCC5 |
SMILES |
CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=NC5C4CCC5 |
Canonical SMILES |
CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=NC5C4CCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cis-5,6a,7,8,9,9a-hexahydro-2-(4-(trifluoromethyl)phenylmethyl)-5-methyl-cyclopent(4,5)imidazo(2,1-b)purin-4(3H)-one SCH 51866 SCH-51866 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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